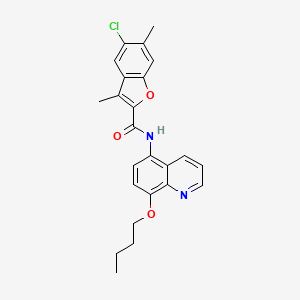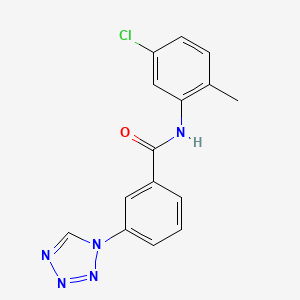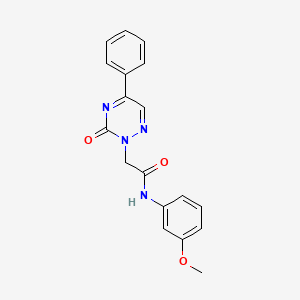
3-Methylphenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-METHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a 3-methylphenyl group, a 5-chloro group, and a propane-1-sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Substitution Reactions:
Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and process intensification are employed to scale up the production while maintaining cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Reaktionstypen
3-Methylphenyl-5-chlor-2-(propylsulfonyl)pyrimidin-4-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen zu entfernen oder in andere Formen umzuwandeln.
Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere an den Chlor- und Sulfonylpositionen.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Reagenzien wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu) können für nukleophile Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann. Substitutionsreaktionen können zur Substitution der Chlor- oder Sulfonylgruppen durch andere funktionelle Gruppen führen.
Wissenschaftliche Forschungsanwendungen
3-Methylphenyl-5-chlor-2-(propylsulfonyl)pyrimidin-4-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Mechanismen.
Biologie: Die Verbindung kann zur Untersuchung der Enzyminhibition und Protein-Ligand-Interaktionen verwendet werden. Seine Strukturmerkmale machen es zu einem potenziellen Kandidaten für die Wirkstoffentwicklung.
Medizin: Pyrimidinderivate sind bekannt für ihre pharmakologischen Eigenschaften, darunter antivirale, krebshemmende und entzündungshemmende Wirkungen. Diese Verbindung könnte für ähnliche therapeutische Anwendungen untersucht werden.
Industrie: Sie kann zur Entwicklung neuer Materialien mit bestimmten Eigenschaften wie Polymeren oder Beschichtungen verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Methylphenyl-5-chlor-2-(propylsulfonyl)pyrimidin-4-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Inhibitor bestimmter Enzyme oder Rezeptoren wirken und so biologische Pfade modulieren. Das Vorhandensein der Sulfonylgruppe kann ihre Bindungsaffinität zu Zielproteinen erhöhen, während die Chlor- und Methylphenylgruppen zu ihrer Gesamtstabilität und Aktivität beitragen können.
Wirkmechanismus
The mechanism of action of 3-METHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,3-Dimethylphenyl-5-chlor-2-(propylsulfonyl)pyrimidin-4-carboxylat: Ähnliche Struktur, aber mit einer zusätzlichen Methylgruppe am Phenylring.
5-Chlor-2-(methylsulfonyl)pyrimidin-4-carboxylat: Es fehlt die 3-Methylphenylgruppe, wodurch es weniger komplex ist.
3-Methylphenyl-2-(propylsulfonyl)pyrimidin-4-carboxylat: Es fehlt die Chlorgruppe, was sich auf seine Reaktivität und Anwendungen auswirken kann.
Einzigartigkeit
3-Methylphenyl-5-chlor-2-(propylsulfonyl)pyrimidin-4-carboxylat ist aufgrund der Kombination seiner funktionellen Gruppen einzigartig, die ihm spezifische chemische und biologische Eigenschaften verleihen. Das Vorhandensein der 3-Methylphenylgruppe erhöht ihre Hydrophobizität, während die Chlor- und Sulfonylgruppen Stellen für weitere chemische Modifikationen bieten. Dies macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C15H15ClN2O4S |
|---|---|
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
(3-methylphenyl) 5-chloro-2-propylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C15H15ClN2O4S/c1-3-7-23(20,21)15-17-9-12(16)13(18-15)14(19)22-11-6-4-5-10(2)8-11/h4-6,8-9H,3,7H2,1-2H3 |
InChI-Schlüssel |
XZEWLBKXYBBUIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=CC(=C2)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Acetyl-3,5-dimethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11313122.png)

![5-{[(4-hydroxyphenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11313141.png)
![2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11313142.png)


![N-(3-chlorophenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11313161.png)
![N,N-dibenzyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B11313166.png)
![N-(3-chloro-2-fluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11313169.png)
![1-(2,5-dimethylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11313171.png)
![N-[4-(dimethylamino)benzyl]-7,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11313172.png)
![N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,2-diphenylacetamide](/img/structure/B11313173.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313182.png)

